Vatalanib

説明

特性

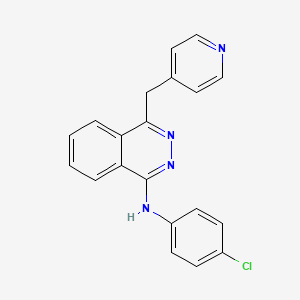

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYDOIWSSHVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046919 | |

| Record name | Vatalanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212141-54-3 | |

| Record name | Vatalanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vatalanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatalanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vatalanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATALANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vatalanib: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Developed through a collaboration between Novartis and Schering AG, this compound was identified via high-throughput screening as a promising anti-angiogenic agent for cancer therapy.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is an anilinophthalazine derivative with the chemical name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] Its chemical formula is C20H15ClN4, and it has a molecular weight of 346.82 g/mol .[1] The synthesis of this compound involves a multi-step process, which is not detailed in the publicly available literature.

Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the ATP-binding site of several key RTKs involved in tumor growth and neovascularization.[3] Its primary targets are the vascular endothelial growth factor receptors (VEGFRs). It inhibits all known VEGFRs, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2] In addition to VEGFRs, this compound also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, and c-Fms at higher concentrations.[4]

The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Preclinical Development

The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activities, including kinase inhibition, cellular effects, and anti-tumor efficacy in various cancer models.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of protein kinases was determined using in vitro kinase assays. These assays typically involve recombinant kinase domains and a phosphate donor to measure the phosphorylation of a substrate peptide.

Table 1: this compound In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 37 |

| VEGFR-1 (Flt-1) | 77 |

| Flk | 270 |

| VEGFR-3 (Flt-4) | 660 |

| PDGFRβ | 580 |

| c-Kit | 730 |

| c-Fms | 1400 |

Data compiled from multiple sources.[5]

Cellular Assays

The biological effects of this compound were further investigated in various cell-based assays to assess its impact on key cellular processes involved in angiogenesis.

Table 2: this compound Cellular Activity

| Assay | Cell Line | Growth Factor | IC50 (nM) |

| HUVEC Proliferation (Thymidine Incorporation) | HUVEC | VEGF | 7.1 |

| VEGF-induced KDR Phosphorylation | CHO (KDR transfected) | VEGF | 34 |

| VEGF-induced KDR Phosphorylation | HUVEC | VEGF | 17 |

Data compiled from multiple sources.[6]

In Vivo Efficacy

The anti-tumor and anti-angiogenic efficacy of this compound was evaluated in several preclinical animal models of cancer. Oral administration of this compound led to significant tumor growth inhibition in a dose-dependent manner.

Table 3: this compound In Vivo Anti-Tumor Efficacy

| Tumor Model | Animal Model | Dosing (mg/kg/day, p.o.) | Tumor Growth Inhibition |

| Various Human Carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Nude Mice | 25-100 | Dose-dependent inhibition |

| Xenograft Mouse Model | Mice | Not Specified | 76% |

Data compiled from multiple sources.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2) are expressed in a suitable system (e.g., baculovirus) and purified. A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate acceptor.

-

Reaction Mixture: The kinase reaction is performed in a 96-well plate. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, and 1 mM DTT.

-

Assay Procedure:

-

The purified kinase is incubated with varying concentrations of this compound for a defined period at room temperature.

-

The kinase reaction is initiated by the addition of a mixture containing the substrate peptide and γ-[33P]ATP (as the phosphate donor).

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at ambient temperature.

-

The reaction is terminated by the addition of EDTA.

-

-

Detection and Quantification:

-

A portion of the reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane using a filter-binding apparatus.

-

The membrane is washed extensively with phosphoric acid to remove unincorporated γ-[33P]ATP.

-

The amount of incorporated radiolabeled phosphate on the substrate peptide is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated, and the IC50 value is determined by linear regression analysis.[7]

Endothelial Cell Proliferation Assay (BrdUrd Incorporation)

Objective: To assess the effect of this compound on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium at 37°C and 5% CO2.

-

Treatment: After reaching subconfluency, the growth medium is replaced with basal medium containing a low percentage of fetal calf serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Cells are treated with a range of this compound concentrations. Control wells with and without VEGF are also included.

-

BrdUrd Labeling: After 24 hours of incubation with this compound, a 5-bromo-2'-deoxyuridine (BrdUrd) labeling solution is added to each well, and the cells are incubated for an additional 24 hours.

-

Detection:

-

The cells are fixed, and the DNA is denatured to expose the incorporated BrdUrd.

-

A peroxidase-labeled anti-BrdUrd antibody is added to the wells.

-

After incubation and washing, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine) is added to produce a colored product.

-

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer at 450 nm. The intensity of the color is proportional to the amount of BrdUrd incorporated into the DNA, which reflects the rate of cell proliferation.[7]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally (p.o.) once daily at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Data Analysis: The mean tumor volume of the treated groups is compared to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action targeting key signaling pathways.

Caption: Workflow for the in vitro kinase inhibition assay.

Caption: Workflow for the endothelial cell proliferation assay.

Conclusion

This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical studies. Its well-defined mechanism of action and efficacy in a range of in vitro and in vivo models provided a strong rationale for its clinical development as a targeted cancer therapy. This technical guide summarizes the key preclinical data and methodologies that formed the foundation for the clinical investigation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

Vatalanib: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Vatalanib (also known as PTK787 or ZK 222584), a multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Pharmacological Properties

This compound is an orally bioavailable anilinophthalazine derivative that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2]

| Identifier | Value | Reference |

| CAS Number | 212141-54-3 | [3] |

| Molecular Formula | C20H15ClN4 | [3] |

Mechanism of Action and Target Profile

This compound functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][4] By inhibiting these receptors, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[5] The primary targets and their corresponding in vitro inhibitory concentrations (IC50) are summarized below.

| Target | IC50 (nM) | Reference |

| VEGFR-2 (KDR) | 37 | [6] |

| VEGFR-1 (Flt-1) | 77 | [7] |

| VEGFR-3 (Flt-4) | 190 | [4] |

| PDGFRβ | 580 | [6] |

| c-Kit | 730 | [6] |

The inhibition of VEGFR-2 is considered the most significant for this compound's anti-angiogenic effects.[1][5] Downstream signaling cascades affected by this compound include the MAPK/ERK, AKT, and JUN pathways.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, blocking downstream pro-angiogenic signaling.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against target kinases.

Objective: To quantify the IC50 value of this compound for specific receptor tyrosine kinases.

Materials:

-

Recombinant GST-fused kinase domains (e.g., VEGFR-2, PDGFRβ)

-

γ-[33P]ATP

-

Poly-(Glu:Tyr 4:1) peptide substrate

-

96-well filter plates

-

Kinase buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl2, 3-10 mM MgCl2, 1 mM DTT, 10 μM sodium vanadate)

-

This compound stock solution in DMSO

-

EDTA solution (250 mM)

-

0.5% H3PO4 wash buffer

-

Ethanol

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the recombinant kinase, the poly-(Glu:Tyr 4:1) substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding γ-[33P]ATP.

-

Incubate the plate at ambient temperature for 10 minutes.

-

Stop the reaction by adding EDTA solution.

-

Transfer a portion of the reaction mixture to a 96-well filter plate with a polyvinylidene difluoride membrane.

-

Wash the membrane extensively with 0.5% H3PO4 to remove unincorporated γ-[33P]ATP.

-

Rinse the membrane with ethanol and allow it to dry.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using linear regression analysis.[6]

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Objective: To measure the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Gelatin-coated 96-well plates

-

HUVEC growth medium

-

Basal medium with 1.5% FCS

-

Recombinant human VEGF

-

This compound stock solution in DMSO

-

BrdU labeling solution

-

Fixation solution

-

Peroxidase-labeled anti-BrdUrd antibody

-

3,3′5,5′-tetramethylbenzidine (TMB) substrate

-

Spectrophotometer

Procedure:

-

Seed HUVECs in gelatin-coated 96-well plates and incubate for 24 hours.

-

Replace the growth medium with basal medium containing VEGF (e.g., 50 ng/mL) and varying concentrations of this compound (or DMSO for control).

-

Incubate the cells for 24 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 24 hours.

-

Fix the cells and add the peroxidase-labeled anti-BrdUrd antibody.

-

Add TMB substrate and measure the absorbance at 450 nm using a spectrophotometer.

-

The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the IC50 of this compound for inhibiting VEGF-induced proliferation.[6]

In Vivo and Clinical Data Summary

This compound has been evaluated in numerous preclinical and clinical studies. In vivo studies using xenograft models of various human carcinomas in nude mice have demonstrated that oral administration of this compound (25-100 mg/kg daily) can inhibit tumor growth and metastasis.[6]

Clinical data from the CONFIRM 1 and 2 phase III trials in patients with metastatic colorectal cancer, where this compound was added to FOLFOX chemotherapy, are summarized below.

| Endpoint | CONFIRM 1 (this compound + FOLFOX vs. Placebo + FOLFOX) | CONFIRM 2 (this compound + FOLFOX vs. Placebo + FOLFOX) | Reference |

| Progression-Free Survival (Hazard Ratio) | 0.88 | 0.83 | [3] |

| Overall Survival (Hazard Ratio) | 1.08 | 1.00 | [3] |

| Response Rate in High Vascular Density Tumors | Increased from 15% to 50% with this compound | - | [7] |

While the primary endpoints for overall survival were not met in the broader population, subgroup analyses suggested potential clinical benefit in patients with high lactate dehydrogenase (LDH) levels or tumors with high vascular density.[7][8]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical to clinical evaluation workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Vascular density analysis in colorectal cancer patients treated with this compound (PTK787/ZK222584) in the randomised CONFIRM trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours [pubmed.ncbi.nlm.nih.gov]

Vatalanib Pharmacodynamics: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Vatalanib (also known as PTK787 or ZK-222584), a potent, orally available small molecule inhibitor of receptor tyrosine kinases. This document details its mechanism of action, quantitative inhibitory profile, and key experimental protocols relevant to its preclinical and clinical investigation.

Core Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptors (VEGFRs).[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumor growth and progression, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] By binding to the ATP-binding site of these receptors, this compound blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear overview of its potency and selectivity.

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 37[3] |

| VEGFR-1 (Flt-1) | 77 |

| VEGFR-3 (Flt-4) | 640 |

| PDGFRβ | 580[3] |

| c-Kit | 730[3] |

| Flt-1 (murine) | 270[3] |

Key Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the VEGFR signaling cascade, a critical pathway in angiogenesis. The following diagram illustrates the key components of this pathway and the point of this compound's intervention.

References

Preclinical Toxicology Profile of Vatalanib: A Technical Overview

Despite extensive investigation into the clinical applications of Vatalanib (also known as PTK787 or ZK-222584), a potent oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, a comprehensive public record of its preclinical toxicology profile remains largely unavailable. While numerous clinical trials have documented its adverse effects in humans, detailed quantitative data and experimental protocols from preclinical toxicology studies in animal models are not readily found in published literature or public databases. This information is typically proprietary to the developing pharmaceutical companies.

This guide synthesizes the limited publicly available information regarding the preclinical safety of this compound and outlines the standard types of preclinical toxicology studies that would have been required for its regulatory submission.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all known VEGF receptors (VEGFR-1, -2, and -3). This blockade disrupts the downstream signaling cascade initiated by VEGF, which is crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation. Additionally, this compound's inhibition of PDGFR and c-Kit contributes to its anti-tumor activity.

Caption: this compound inhibits VEGF-induced signaling, blocking angiogenesis.

Preclinical Safety Assessment: An Overview

Standard preclinical toxicology programs are designed to characterize the safety profile of a new drug candidate before it is administered to humans. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations and typically include a rodent (e.g., rat) and a non-rodent (e.g., dog) species. The core components of such a program are outlined below. While specific data for this compound is not public, these represent the types of studies that would have been conducted.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies help in determining the median lethal dose (LD50) and identifying target organs for toxicity.

Typical Experimental Protocol:

-

Species: Rat and/or mouse.

-

Administration: Oral (gavage), consistent with the clinical route of administration for this compound.

-

Dose Levels: A range of single doses, including a vehicle control.

-

Observation Period: Typically 14 days, with close monitoring for clinical signs of toxicity, morbidity, and mortality.

-

Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy of all animals.

A predicted acute oral toxicity value for this compound in rats has been reported as an LD50 of 2.4258 mol/kg, however, this is a computational prediction and not experimentally derived data.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are crucial for evaluating the toxicological effects of a drug after prolonged exposure. These studies help to identify target organs, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the selection of safe starting doses for clinical trials.

Typical Experimental Protocol (Sub-chronic - e.g., 28-day or 90-day study):

-

Species: Rat and Dog.

-

Administration: Daily oral administration for the duration of the study.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is typically selected to induce some level of toxicity.

-

Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

-

Endpoints: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathological examination of a comprehensive list of tissues.

While specific findings for this compound are not public, in-vivo studies in nude mice for efficacy at doses of 25-100 mg/kg were reported to not have a significant effect on circulating blood cells or bone marrow leukocytes. This suggests a degree of safety at these therapeutic doses in this specific model, but does not replace a full toxicology assessment.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Typical Experimental Workflow:

Caption: Standard workflow for safety pharmacology assessment.

Genotoxicity Studies

A battery of in-vitro and in-vivo tests are conducted to assess the potential of a drug to cause genetic damage.

Typical Genotoxicity Test Battery:

-

Ames Test: An in-vitro test for gene mutations in bacteria.

-

In-vitro Mammalian Cell Cytogenetic Assay: To assess chromosomal damage in mammalian cells.

-

In-vivo Micronucleus Test: An in-vivo test in rodents to detect damage to chromosomes or the mitotic apparatus.

Carcinogenicity Studies

Long-term studies in animals are performed to identify the tumorigenic potential of a drug. These are typically required for drugs intended for chronic use.

Typical Experimental Protocol:

-

Species: Rat (2-year bioassay) and Mouse (e.g., 6-month transgenic model).

-

Administration: Daily oral administration for the lifespan of the animal model.

-

Endpoints: Comprehensive histopathological evaluation for the presence of neoplasms.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Typical Study Segments:

-

Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.

-

Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity.

-

Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.

Summary of Preclinical Toxicology Data

Due to the lack of publicly available preclinical toxicology reports for this compound, it is not possible to provide a quantitative summary in a tabular format as requested. The information that would typically be presented in such tables, including NOAELs, target organ toxicities across different species and study durations, and findings from safety pharmacology, genotoxicity, and carcinogenicity studies, remains within the proprietary domain of the drug's developers.

Conclusion

The preclinical toxicology profile of this compound, as required for its progression into clinical trials, would have encompassed a comprehensive suite of studies in both rodent and non-rodent species. These studies would have systematically evaluated the potential for acute and chronic toxicity, effects on vital organ systems, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While the outcomes of these specific studies are not publicly documented, the progression of this compound into late-stage clinical trials suggests that an acceptable risk-benefit profile was established in these preclinical models. Researchers and drug development professionals should be aware that the absence of public preclinical toxicology data is common for many investigational drugs, and any assessment of this compound's safety in preclinical models is limited to this understanding of standard regulatory requirements.

Methodological & Application

Vatalanib In Vitro Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Additionally, this compound inhibits other RTKs implicated in tumor growth and proliferation, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit.[2][3] This multi-targeted approach makes this compound a subject of significant interest in oncology research for its potential to inhibit tumor growth, progression, and metastasis.

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effects on target kinases, as well as its functional impact on endothelial and cancer cell proliferation, apoptosis, and migration.

Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by binding to the ATP-binding site of the intracellular tyrosine kinase domain of its target receptors. This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting the cellular processes that rely on these signals, such as proliferation, migration, and survival.

Figure 1. this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary kinase targets and in various cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assays | ||||

| Cell-Free Kinase Assay | VEGFR2/KDR | IC50 | 37 nM | [3] |

| Cell-Free Kinase Assay | VEGFR1/Flt-1 | IC50 | ~18-fold less potent than VEGFR2 | [3] |

| Cell-Free Kinase Assay | VEGFR3/Flt-4 | IC50 | ~18-fold less potent than VEGFR2 | [3] |

| Cell-Free Kinase Assay | PDGFRβ | IC50 | 580 nM | [3] |

| Cell-Free Kinase Assay | c-Kit | IC50 | 730 nM | [3] |

| Cell-Based Assays | ||||

| Proliferation Assay (BrdU) | HUVECs (VEGF-induced) | IC50 | 7.1 nM | [3] |

| Apoptosis Assay (Annexin V) | Chronic Lymphocytic Leukemia (CLL) cells | LC50 | 48.4 µM |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of this compound against its target kinases (VEGFR2, PDGFRβ, c-Kit). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

Figure 2. ADP-Glo™ Kinase Assay Workflow.

Materials:

-

Recombinant human kinases (VEGFR2, PDGFRβ, c-Kit)

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

384-well white, low-volume plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

Dilute the kinase and substrate/ATP mix in kinase buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low ng range for the enzyme and near the Km for ATP.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of each this compound dilution or vehicle control.

-

Add 2 µl of the diluted kinase to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

-

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. Proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Basal Medium with 1.5% Fetal Calf Serum (FCS)

-

Recombinant human VEGF

-

This compound

-

BrdU Cell Proliferation Assay Kit

-

96-well plates coated with 1.5% gelatin

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed subconfluent HUVECs into gelatin-coated 96-well plates and incubate for 24 hours at 37°C and 5% CO₂.[3]

-

-

Treatment:

-

BrdU Labeling and Detection:

-

After 24 hours of incubation, add BrdU labeling solution to each well and incubate for an additional 24 hours.[3]

-

Fix the cells and denature the DNA according to the assay kit manufacturer's instructions.

-

Add the peroxidase-labeled anti-BrdU antibody and incubate.[3]

-

Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound in cancer cells (e.g., chronic lymphocytic leukemia cells). It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI) to identify necrotic cells.

Materials:

-

Cancer cell line of interest (e.g., JVM-3 for CLL)

-

Appropriate cell culture medium (e.g., RPMI 1640 with 20% FCS)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture the cells in the presence of various concentrations of this compound (e.g., 1 to 200 µM) or vehicle control for 24 hours.

-

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells at each this compound concentration.

-

Determine the LC50 (lethal concentration 50%) value, which is the concentration of this compound that induces apoptosis in 50% of the cell population.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migration of cancer or endothelial cells towards a chemoattractant.

Materials:

-

Cell line of interest (e.g., HUVECs or a cancer cell line)

-

Transwell inserts (typically with 8 µm pores) for 24-well plates

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Assay Setup:

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate for a duration that allows for cell migration (typically 4-24 hours), depending on the cell type.

-

-

Fixation and Staining:

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixing solution.

-

Stain the migrated cells with crystal violet.

-

-

Data Analysis:

-

Wash the inserts and allow them to dry.

-

Count the number of migrated cells in several microscopic fields for each insert.

-

Calculate the percentage of migration inhibition compared to the vehicle control and determine the IC50 value.

-

These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize the specific conditions for their cell lines and experimental setup.

References

Application Notes and Protocols for Preparing Vatalanib Stock Solution in DMSO

These application notes provide a detailed protocol for the preparation, storage, and handling of Vatalanib stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This guide is intended for researchers, scientists, and professionals in drug development who are working with this multi-targeted tyrosine kinase inhibitor.

Introduction to this compound

This compound (also known as PTK787 or ZK-222584) is a potent, orally active small molecule inhibitor of angiogenesis.[1] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts the signaling pathways crucial for tumor angiogenesis and growth, making it a subject of investigation for the treatment of various solid tumors.[2][3]

This compound Properties and Solubility

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate preparation of stock solutions.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₅ClN₄ | [1][4][5] |

| Molecular Weight | 346.81 g/mol | [4][5][6] |

| Appearance | Solid powder | [6] |

| Solubility in DMSO | ≥16.85 mg/mL to 85 mg/mL | [6][7] |

| Storage of Powder | -20°C for up to 3 years | [4][8] |

| Storage of Stock Solution in DMSO | -80°C for up to 6 months, -20°C for up to 1 month | [4][8][9] |

Note: The solubility of this compound in DMSO can be enhanced with ultrasonication.[4] It is also advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-treated DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Wear appropriate PPE at all times.

-

DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

3.3. Stock Solution Preparation

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound (Molecular Weight: 346.81 g/mol ).

-

Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock with 3.47 mg of this compound, add 1 mL of DMSO.

-

Dissolve this compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][8][9]

3.4. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

4.2. This compound Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by inhibiting key receptor tyrosine kinases. The diagram below depicts the signaling pathways targeted by this compound.

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. GSRS [precision.fda.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

Vatalanib Administration for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vatalanib administration routes for in vivo mouse studies, focusing on oral gavage and intraperitoneal injection. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (also known as PTK787 or ZK 222584) is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] By inhibiting these receptors, this compound effectively blocks downstream signaling pathways crucial for tumor angiogenesis, proliferation, and survival. These characteristics make it a valuable tool in preclinical cancer research.

Data Summary

The following tables summarize quantitative data from various in vivo mouse studies investigating the efficacy of this compound.

Table 1: this compound Efficacy in Xenograft Mouse Models

| Tumor Model | Administration Route | Dosage Regimen | Outcome | Reference |

| Various human carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Oral (p.o.) | 25-100 mg/kg, once daily | Dose-dependent inhibition of tumor growth and metastases.[3][4] | [3][4] |

| Gastric cancer (N87) | Oral (p.o.) | 100 mg/kg/day | In combination with everolimus, reduced tumor size by approximately 50% compared to everolimus alone.[5] | [5] |

| Human glioma (U251) | Oral (p.o.) | 50 mg/kg/day | When combined with HET0016 from day 0, decreased tumor volume, proliferation, and migration.[6] | [6] |

| Chronic Lymphocytic Leukemia (CLL)-like (JVM-3) | Oral (p.o.) | 100 mg/kg for 21 days | 76% tumor inhibition rate.[7] | [7] |

| Xenograft model | Oral (gastric tube) | Not specified | 76% tumor inhibition rate.[8] | [8] |

Table 2: this compound Pharmacokinetic and In Vitro Potency Data

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 | |||

| VEGFR-2 (KDR) | 37 nM | Cell-free assay | [3] |

| VEGFR-1 (Flt-1) | 77 nM | Cell-free assay | |

| c-Kit | 730 nM | Cell-free assay | [3] |

| PDGFRβ | 580 nM | Cell-free assay | [3] |

| Pharmacokinetics | |||

| Plasma concentration after 50 mg/kg oral dose in mice | > 1 µM for over 8 hours | In vivo mouse study | [9] |

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling.

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below.

Formulation of this compound for In Vivo Administration

This compound can be formulated for both oral and intraperitoneal administration. A common formulation involves the use of a vehicle containing DMSO, PEG300, Tween 80, and sterile water.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile tubes and syringes

Protocol for a 1 mL Working Solution:

-

Prepare an 80 mg/mL stock solution of this compound in DMSO. Ensure the this compound is fully dissolved.

-

In a sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 50 µL of the 80 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

-

Vortex the solution until it is a clear, homogenous mixture.

-

It is recommended to use the mixed solution immediately for optimal results.[3]

This formulation results in a final this compound concentration of 4 mg/mL. The volume administered to each mouse should be calculated based on its body weight to achieve the desired dosage.

Oral Gavage Administration

Oral gavage is a common and effective method for administering this compound in mice.

Caption: Workflow for oral gavage administration of this compound.

Protocol:

-

Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).

-

Animal Restraint: Properly restrain the mouse by gently scruffing the back of the neck to immobilize the head.

-

Gavage Needle Insertion:

-

Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.

-

Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The mouse should swallow the needle as it is gently advanced. Do not force the needle.

-

-

Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound solution.

-

Needle Withdrawal: Gently and smoothly withdraw the gavage needle.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Intraperitoneal (IP) Injection

Intraperitoneal injection is another viable route for this compound administration.

Caption: Workflow for intraperitoneal injection of this compound.

Protocol:

-

Dosage Calculation: Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 10 mg/kg).

-

Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

-

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Needle Insertion:

-

Use a sterile needle (25-27 gauge).

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

-

Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, reposition the needle.

-

Injection: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

-

Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Post-Procedure Monitoring: Monitor the mouse for any adverse reactions.

Conclusion

This compound is a versatile multi-targeted tyrosine kinase inhibitor with proven efficacy in various preclinical mouse models of cancer. The administration routes and protocols detailed in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Proper formulation and administration techniques are critical for obtaining reliable and reproducible results in the evaluation of this compound's therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of this compound on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of this compound and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The vascular endothelial growth factor receptor tyrosine kinase inhibitors this compound and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

Vatalanib in Xenograft Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vatalanib (also known as PTK787 or ZK 222584), a potent oral tyrosine kinase inhibitor, in preclinical xenograft models. This document includes detailed information on dosage, treatment schedules, and experimental protocols to guide researchers in designing and executing their studies.

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3][4] By inhibiting these receptors, this compound effectively blocks the signaling pathways crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[2][5] Its oral bioavailability makes it a convenient compound for in vivo studies.[3]

This compound Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by blocking the phosphorylation of key tyrosine kinase receptors. The diagram below illustrates the primary signaling pathways inhibited by this compound.

References

Troubleshooting & Optimization

Vatalanib Technical Support Center: Troubleshooting Solubility and Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Vatalanib (also known as PTK787 or ZK 222584) for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, small-molecule inhibitor of multiple protein tyrosine kinases.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial for angiogenesis, the formation of new blood vessels.[3][4] By inhibiting these receptors, this compound blocks VEGF-stimulated endothelial cell proliferation, migration, and survival.[5] It also shows inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms at higher concentrations.[2][4] This anti-angiogenic activity makes it a subject of investigation for treating various cancers.[1]

Q2: What is the best solvent to prepare a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] this compound and its salts exhibit high solubility in DMSO.[8][9][10][11] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[8]

Q3: How should I store this compound powder and stock solutions?

A3: this compound as a solid powder should be stored at -20°C, where it is stable for at least four years.[10][12] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[6][13] Aqueous solutions are not recommended for storage for more than one day.[12]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: this compound is sparingly soluble in aqueous buffers.[12] Direct dissolution in media is not recommended due to the high probability of precipitation. The standard method is to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute this stock into the aqueous buffer or cell culture medium to the final desired concentration.[12]

Q5: My this compound precipitated after I diluted my DMSO stock into the cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is to ensure the final DMSO concentration in the media is low (typically ≤0.5%) and to mix the solution thoroughly during dilution.

This compound Solubility Data

The following tables summarize the solubility of this compound and its common salt forms in various solvents. Note that values can vary slightly between suppliers.

Table 1: this compound (Free Base) Solubility

| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥16.85[9][14] - 62.5[5][6] | ~48.6 - 180.2 | May require sonication to fully dissolve.[5][6] |

| Ethanol | ~3.0[9][14] - 6[8] | ~8.7 - 17.3 | May require warming and sonication.[9][14] |

| Water | ~10[8] - 32.53[9][14] | ~28.8 - 93.8 | May require warming and sonication.[9][14] |

Table 2: this compound Hydrochloride (2HCl) Solubility

| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 21[11] - 25[10][12] | ~50.0 - 59.6 | |

| Ethanol | 0.3[10][12] | ~0.7 | |

| DMSO:PBS (1:10, pH 7.2) | ~0.09[12][15] | ~0.21 | Sparingly soluble.[12] |

Table 3: this compound Succinate Solubility

| Solvent | Maximum Concentration (mg/mL) | Molar Equivalent (mM) |

| DMSO | 46.49 | 100 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

-

Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of this compound free base (MW: 346.81 g/mol ), you would need 3.47 mg.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

-

Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[5][6] Visually inspect the solution to confirm there are no undissolved particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6]

Protocol 2: Preparation of Working Solution in Cell Culture Media

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Pre-warming: Gently warm your cell culture medium to 37°C.

-

Dilution: To minimize precipitation, perform a serial dilution or add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[16] Ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).

-

Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.

-

Application: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[12]

Visual Guides and Workflows

Caption: this compound inhibits the VEGFR-2 signaling cascade.

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide: this compound Precipitation in Media

Use this guide if you observe cloudiness, crystals, or precipitate after diluting your this compound stock solution into cell culture medium.

Caption: Decision tree for troubleshooting precipitation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. raybiotech.com [raybiotech.com]

- 10. caymanchem.com [caymanchem.com]

- 11. raybiotech.com [raybiotech.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound | Cell Signaling Technology [cellsignal.com]

- 14. glpbio.com [glpbio.com]

- 15. medkoo.com [medkoo.com]

- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

Identifying and mitigating Vatalanib off-target effects

Welcome to the technical support center for identifying and mitigating off-target effects of Vatalanib (also known as PTK787 or ZK 222584). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer detailed methodologies for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[1][2][3] Known off-targets that are inhibited in a similar nanomolar range include c-Fms.[3][4] At higher concentrations, it may also inhibit the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1]

Q2: My cells are showing unexpected phenotypes after this compound treatment that don't align with VEGFR/PDGFR/c-Kit inhibition. What could be the cause?

A2: Unexpected phenotypes could be due to this compound's off-target effects. It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. This can be achieved by using a secondary, structurally unrelated inhibitor for the same target or by performing rescue experiments with downstream effectors of the target pathway. If the phenotype persists, it is likely due to off-target activity.

Q3: How can I confirm that this compound is engaging its intended target in my cellular model?

A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of this compound to its target protein in intact cells.[5][6] Alternatively, you can assess the phosphorylation status of the direct downstream substrate of the target kinase via Western blotting or ELISA to confirm functional inhibition.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to perform dose-response experiments to distinguish on-target from off-target effects. It is also advisable to use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is not compound-specific. Additionally, validating your findings in multiple cell lines or model systems can help to confirm the on-target nature of the observed effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary on-targets and known off-targets.

| On-Target Kinases | IC50 (nM) | Assay Type | Reference |

| VEGFR-1/Flt-1 | Less potent than VEGFR-2 | Cell-free | [7] |

| VEGFR-2/KDR/Flk-1 | 37 | Cell-free | [7] |

| VEGFR-3/Flt-4 | ~666 (18-fold less potent than VEGFR-2) | Cell-free | [7] |

| PDGFRβ | 580 | Cell-free | [7] |

| c-Kit | 730 | Cell-free | [7] |

| Known Off-Target Kinases | IC50 (nM) | Assay Type | Reference |

| c-Fms | Inhibited in nanomolar range | Not specified | [3][4] |

| Flk-1 | 270 | Cell-free | [7] |

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments to identify and characterize this compound's off-target effects, along with troubleshooting guides.

In Vitro Kinase Assay for Selectivity Profiling

This protocol is for determining the IC50 of this compound against a panel of purified kinases.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinases

-

Kinase-specific peptide substrates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphoric acid (for stopping the reaction)

-

Filter paper or membrane for capturing phosphorylated substrate

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto filter paper and wash extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Troubleshooting Guide:

| Problem | Possible Cause | Solution |

| High background signal | Non-specific binding of ATP to the filter paper. | Increase the number and duration of washes. |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the kinase and substrate to find optimal concentrations. |

| Inconsistent results | Pipetting errors or variability in incubation times. | Use calibrated pipettes and ensure consistent timing for all reactions. |

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining this compound's IC50 in an in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target protein inside intact cells.[5][6]

Methodology:

-

Reagents and Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibody against the target protein

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Troubleshooting Guide:

| Problem | Possible Cause | Solution |

| No clear melting curve | The protein is very stable or unstable. | Adjust the temperature range for heating. |

| No shift observed with this compound | This compound does not bind to the target in the tested conditions, or the concentration is too low. | Increase this compound concentration or incubation time. |

| High variability between replicates | Inconsistent heating or cell lysis. | Ensure uniform heating and complete cell lysis. |

CETSA Experimental Workflow

Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics for Off-Target Identification

This protocol uses immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Methodology:

-

Reagents and Materials:

-

This compound analog with a linker for immobilization (if this compound itself cannot be immobilized)

-

Affinity beads (e.g., Sepharose)

-

Cell lysis buffer

-

Wash buffers of varying stringency

-

Elution buffer (e.g., high concentration of this compound, SDS-PAGE sample buffer)

-

Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)

-

LC-MS/MS system

-

-

Procedure:

-

Immobilize this compound onto affinity beads.

-

Prepare a native cell lysate.

-

Incubate the cell lysate with the this compound-conjugated beads. For competition experiments, pre-incubate the lysate with free this compound.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

Analyze the peptides by LC-MS/MS to identify the proteins.

-

Compare the proteins identified in the this compound pulldown with a control (unconjugated beads) and competition experiments to identify specific binders.

-

Troubleshooting Guide:

| Problem | Possible Cause | Solution |

| High background of non-specific proteins | Insufficient washing or sticky beads. | Increase the stringency and number of washes. Use a blocking agent like BSA. |

| No known targets identified | Inefficient immobilization of this compound or loss of its activity. | Confirm the successful immobilization and binding activity of the conjugated this compound. |

| Low yield of eluted proteins | Strong binding of proteins to the beads. | Use a more stringent elution buffer. |

Chemical Proteomics Workflow

Caption: Workflow for identifying this compound off-targets using chemical proteomics.

Signaling Pathway Diagram

This compound's On-Target and Potential Off-Target Signaling

Caption: this compound's inhibition of on-target and potential off-target pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase II trial of this compound in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Technical Support Center: Optimizing Vatalanib Dosage in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor, Vatalanib, in animal models. The focus is on optimizing dosage to reduce toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that inhibits the tyrosine kinase activity of all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2][3] It also inhibits other related receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1][2][3] By blocking these signaling pathways, this compound potently inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][3]

Q2: What is a typical effective oral dose range for this compound in mouse models?

A2: Based on preclinical studies, a common effective oral dose range for this compound in mouse models is 25-100 mg/kg, administered once daily.[1] A frequently used dose in xenograft studies is 50 mg/kg/day.[4]

Q3: What are the most common toxicities observed with this compound in animal models?

A3: The most common toxicities associated with this compound and other VEGFR tyrosine kinase inhibitors in animal models include hypertension, diarrhea, loss of body weight (as a surrogate for fatigue and anorexia), and potential for liver and kidney toxicities.[5][6][7] At higher doses, more severe adverse events, including mortality, have been reported.[7]

Q4: How can I prepare this compound for oral administration in mice?

A4: this compound can be formulated for oral gavage. A common method involves dissolving this compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween 80, and water. Careful attention should be paid to the final concentration of each component to ensure solubility and minimize vehicle-related toxicity.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Treated Animals

Table 1: this compound Dose-Dependent Body Weight Loss in Mice (Illustrative Data)

| Dosage (mg/kg/day) | Expected Mean Body Weight Loss (%) | Time to Onset | Recommended Action |

| 25 | < 5% | 7-14 days | Continue monitoring daily. |

| 50 | 5-10% | 5-10 days | Provide supportive care (e.g., diet gel, moistened food). Monitor food and water intake. |

| 75 | 10-15% | 3-7 days | Reduce dose to 50 mg/kg/day. Implement supportive care. Consider a 1-2 day drug holiday if weight loss exceeds 15%. |

| 100 | > 15% | 2-5 days | Immediately cease dosing. Provide intensive supportive care. Euthanize if animal becomes moribund. Re-evaluate experimental design and consider lower starting doses. |

Note: This table provides illustrative data based on typical findings in preclinical studies with tyrosine kinase inhibitors. Actual results may vary depending on the animal strain, age, and overall health.

Troubleshooting Steps:

-

Confirm Accurate Dosing: Double-check all calculations for dose and formulation preparation. Ensure the correct volume is being administered for the animal's current body weight.

-

Assess for Other Clinical Signs: Observe animals for signs of dehydration, lethargy, or rough coat, which can accompany weight loss.

-

Implement Supportive Care:

-

Provide highly palatable and easily accessible food, such as wet mash or nutrient gel packs.

-

Ensure easy access to water, potentially using a water bottle with a longer sipper tube or a shallow dish.

-

-